2-(4-Allyloxy-phenyl)-5,7-diethyl-1,3-diaza-tricyclo[3.3.1.1*3,7*]decan-6-one
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Overview
Description
2-[4-(ALLYLOXY)PHENYL]-5,7-DIETHYL-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE is a complex organic compound characterized by its unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of allyloxy and diazatricyclo groups in its structure suggests that it may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(ALLYLOXY)PHENYL]-5,7-DIETHYL-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Allyloxyphenyl Intermediate: The synthesis begins with the preparation of the 4-(allyloxy)phenyl intermediate. This can be achieved by reacting 4-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate.
Cyclization: The allyloxyphenyl intermediate is then subjected to cyclization reactions to form the tricyclic core. This step may involve the use of reagents such as sodium hydride and appropriate solvents like tetrahydrofuran.
Introduction of Diazatricyclo Group: The final step involves the introduction of the diazatricyclo group. This can be achieved by reacting the tricyclic intermediate with suitable diazotizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-(ALLYLOXY)PHENYL]-5,7-DIETHYL-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE can undergo various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-[4-(ALLYLOXY)PHENYL]-5,7-DIETHYL-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[4-(ALLYLOXY)PHENYL]-5,7-DIETHYL-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(ALLYLOXY)PHENYL]-5,7-DIMETHYL-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-OL
- 2-[4-(ALLYLOXY)PHENYL]-5,7-DIETHYL-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-OL
Uniqueness
2-[4-(ALLYLOXY)PHENYL]-5,7-DIETHYL-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE is unique due to its specific tricyclic structure and the presence of both allyloxy and diazatricyclo groups. This combination of structural features imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C21H28N2O2 |
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Molecular Weight |
340.5 g/mol |
IUPAC Name |
5,7-diethyl-2-(4-prop-2-enoxyphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C21H28N2O2/c1-4-11-25-17-9-7-16(8-10-17)18-22-12-20(5-2)13-23(18)15-21(6-3,14-22)19(20)24/h4,7-10,18H,1,5-6,11-15H2,2-3H3 |
InChI Key |
BMOKKLQWGWEQDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)OCC=C)CC |
Origin of Product |
United States |
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